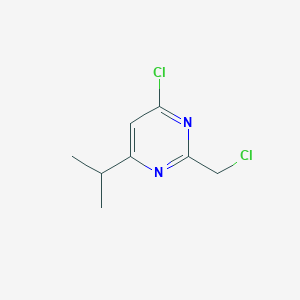
4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine
Descripción general
Descripción
4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are key components in many pharmaceuticals and agrochemicals. This compound is characterized by the presence of chlorine atoms at the 4 and 2 positions, a chloromethyl group at the 2 position, and an isopropyl group at the 6 position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine typically involves the chlorination of 2-(chloromethyl)-6-(propan-2-yl)pyrimidine. One common method includes the reaction of 2-(chloromethyl)-6-(propan-2-yl)pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems and reactors equipped with real-time monitoring capabilities ensures consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups replacing the chlorine atoms.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of 2-(hydroxymethyl)-6-(propan-2-yl)pyrimidine.
Aplicaciones Científicas De Investigación
4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine has several applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.
Agrochemicals: Employed in the synthesis of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.
Material Science: Utilized in the preparation of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Biological Studies: Serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. In the case of receptor binding, it can modulate receptor activity by either agonizing or antagonizing the receptor, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(chloromethyl)-6-(propan-2-yl)pyrimidine
- 4-Chloro-2-(methyl)-6-(propan-2-yl)pyrimidine
- 4-Chloro-2-(chloromethyl)-5-(propan-2-yl)pyrimidine
Uniqueness
4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways. Additionally, the isopropyl group at the 6 position enhances its lipophilicity, which can influence its pharmacokinetic properties in medicinal applications.
Propiedades
IUPAC Name |
4-chloro-2-(chloromethyl)-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(2)6-3-7(10)12-8(4-9)11-6/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETOMBBQQWKLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


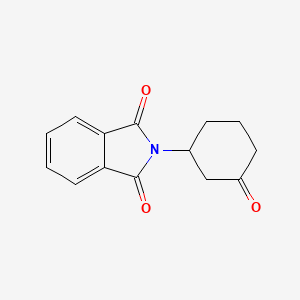
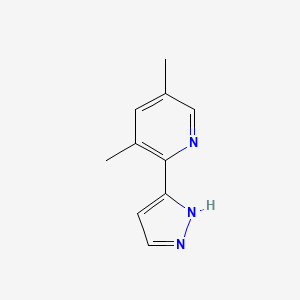

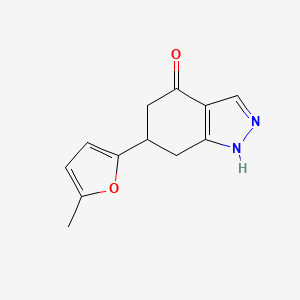

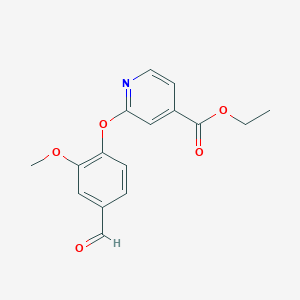
![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
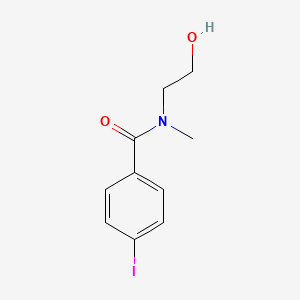
![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)
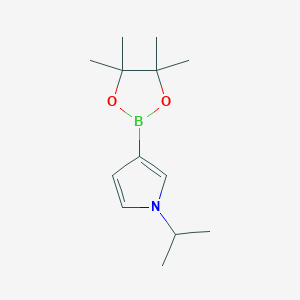
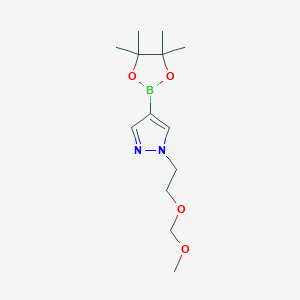
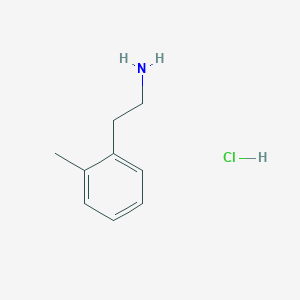
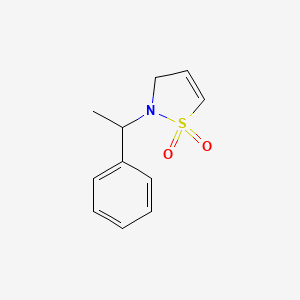
![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)
